molecular formula C21H20FN3O3S B3548839 N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B3548839
M. Wt: 413.5 g/mol
InChI Key: NELWRDQFPCEUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as FSL-1, is a synthetic compound that has been extensively studied for its potential application in scientific research. FSL-1 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide activates TLR2 by binding to its extracellular domain, leading to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the production of pro-inflammatory cytokines and the induction of an immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of various pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). It has also been shown to stimulate the proliferation of immune cells, such as T cells and B cells. In addition, this compound has been shown to have anti-tumor effects, inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is its specificity for TLR2, which allows for the selective activation of this receptor. However, this compound has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the effects of this compound on different cell types may vary, which may complicate data interpretation.

Future Directions

There are several areas of future research for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One area is the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Another area is the study of its interaction with other immune receptors and its role in modulating immune responses. Additionally, the development of more potent and selective TLR2 agonists based on the structure of this compound may lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been used in various scientific research studies, including immunology, microbiology, and cancer research. It has been shown to activate toll-like receptor 2 (TLR2), which plays a critical role in innate immunity. This compound has also been used to study the interaction between bacteria and host cells, as well as the effect of TLR2 activation on cancer cell growth and apoptosis.

properties

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-19-8-6-18(7-9-19)15-25(29(27,28)20-4-2-1-3-5-20)16-21(26)24-14-17-10-12-23-13-11-17/h1-13H,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELWRDQFPCEUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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